molecular formula C25H26N4O2 B11002702 N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B11002702
M. Wt: 414.5 g/mol
InChI Key: MCSYMVVBVMAIBU-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group attached to a phenyl ring, and a phenylpiperazine moiety. The compound’s molecular formula is C26H26N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, a pyrazole-carbonyl derivative can be reacted with an amine in the absence of an additional acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in a variety of products depending on the substituent introduced.

Scientific Research Applications

N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzylcarbamoyl and phenylpiperazine moieties makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C25H26N4O2/c30-24(26-19-20-8-3-1-4-9-20)21-10-7-11-22(18-21)27-25(31)29-16-14-28(15-17-29)23-12-5-2-6-13-23/h1-13,18H,14-17,19H2,(H,26,30)(H,27,31)

InChI Key

MCSYMVVBVMAIBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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